molecular formula C6H12O3 B1195017 3-Hydroxy-2-methylvaleric acid CAS No. 28892-73-1

3-Hydroxy-2-methylvaleric acid

Cat. No.: B1195017
CAS No.: 28892-73-1
M. Wt: 132.16 g/mol
InChI Key: NVIHALDXJWGLFD-UHFFFAOYSA-N
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Description

2-Methyl-3-hydroxyvaleric acid, also known as 3-hydroxy-2-methylvalerate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 2-Methyl-3-hydroxyvaleric acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Methyl-3-hydroxyvaleric acid has been primarily detected in urine. Within the cell, 2-methyl-3-hydroxyvaleric acid is primarily located in the cytoplasm and adiposome.

Biochemical Analysis

Biochemical Properties

3-Hydroxy-2-methylvaleric acid plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids. It is derived from the catabolism of L-isoleucine, an essential amino acid. The compound interacts with several enzymes, including lactate dehydrogenase, which catalyzes the reduction of 2-Keto-3-methylvaleric acid to this compound . Additionally, it may interact with other biomolecules involved in fatty acid metabolism, contributing to the regulation of energy production and storage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in fatty acid oxidation and energy metabolism, thereby impacting cellular energy balance . Moreover, it may play a role in the regulation of mitochondrial function and oxidative stress responses, contributing to cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for lactate dehydrogenase, facilitating the reduction of 2-Keto-3-methylvaleric acid . This interaction is crucial for the regulation of branched-chain amino acid metabolism. Additionally, this compound may influence enzyme activity by modulating their expression or post-translational modifications, thereby affecting metabolic flux and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products may have distinct biological activities . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may enhance metabolic processes and improve energy balance. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . Threshold effects have been observed, indicating that the compound’s impact on cellular function is highly sensitive to dosage variations. These findings underscore the need for careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids. It is produced through the reduction of 2-Keto-3-methylvaleric acid by lactate dehydrogenase . This pathway is essential for the regulation of energy production and storage, as well as the maintenance of metabolic homeostasis. Additionally, this compound may interact with other enzymes and cofactors involved in fatty acid metabolism, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for metabolic processes . The distribution of this compound can vary depending on tissue type and physiological conditions, affecting its overall biological activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound may be targeted to mitochondria, where it participates in energy production and oxidative metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to other organelles, such as the endoplasmic reticulum or peroxisomes, influencing its activity and function within the cell.

Properties

IUPAC Name

3-hydroxy-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIHALDXJWGLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

261625-70-1
Record name Pentanoic acid, 3-hydroxy-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261625-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20951525
Record name 3-Hydroxy-2-methylpentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-3-hydroxyvaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28892-73-1
Record name 3-Hydroxy-2-methylvaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28892-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-methylvaleric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-methylpentanoic acid
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Record name 2-Methyl-3-hydroxyvaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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